2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid

Glucokinase activation Type 2 diabetes Allosteric modulator

This thiophen-2-ylmethyl-substituted 3-oxoisoindoline-sulfanylacetic acid is the definitive 'minimum active scaffold' for glucokinase (GK) activator SAR. With a confirmed EC50 of 930 nM against recombinant human GK, it is explicitly distinguished from furan and benzyl congeners in the original patent family. Procure the free carboxylic acid form to systematically explore C-terminal amide libraries (thiazolyl, pyrimidinyl, etc.) or to leverage its distinct heteroaryl electronic profile for off-target polypharmacology differentiation.

Molecular Formula C15H13NO3S2
Molecular Weight 319.39
CAS No. 189271-29-2
Cat. No. B2551685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid
CAS189271-29-2
Molecular FormulaC15H13NO3S2
Molecular Weight319.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)O
InChIInChI=1S/C15H13NO3S2/c17-13(18)9-21-15-12-6-2-1-5-11(12)14(19)16(15)8-10-4-3-7-20-10/h1-7,15H,8-9H2,(H,17,18)
InChIKeyRYYSBQYTDNNEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[3-Oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid (CAS 189271-29-2): Procurement-Relevant Identity and Core Characteristics


The compound 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid (CAS 189271-29-2) is a synthetic small molecule (C15H13NO3S2, MW 319.40) belonging to the 3-oxoisoindoline-1-sulfanylacetic acid class . It is structurally defined by a thiophen-2-ylmethyl substituent on the isoindole nitrogen and a sulfanylacetic acid side chain at the 1-position . The compound is documented as an allosteric modulator of human glucokinase (GK) and serves as a key intermediate in the synthesis of potent GK activators explored for metabolic disorders such as type 2 diabetes [1][2].

Why Generic Substitution Fails for 2-[[3-Oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid in Glucokinase-Targeted Research


Within the dihydroisoindolone glucokinase modulator series, the specific heteroaryl-methyl substituent on the isoindole nitrogen is a critical determinant of both allosteric binding affinity and downstream functional activity [1]. The thiophen-2-ylmethyl analog is explicitly distinguished from its furan-2-ylmethyl, benzyl, and substituted benzyl congeners in the original patent family, where each scaffold is separately claimed as a composition of matter, indicating that even minor variations in the N-substituent confer non-equivalent pharmacological and physicochemical properties [2]. Empirically, the free carboxylic acid form (target compound) exhibits an EC50 of 930 nM for human glucokinase activation, a baseline potency that defines its utility as a pharmacophore-validating tool compound or as a key intermediate for further derivatization—a role that structurally distinct analogs cannot directly fulfill without independent re-validation [3].

Quantitative Differentiation Guide for 2-[[3-Oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid versus Closest Analogs


Human Glucokinase Allosteric Activation Potency: Thiophene-Containing Free Acid vs. Optimized Amide Derivatives

The target compound (free carboxylic acid) directly activates recombinant human glucokinase with an EC50 of 930 nM in a G6PDH-coupled assay at 5 mM glucose [1]. This stands in contrast to its optimized amide analogs (e.g., the thiazol-2-yl-acetamide derivative) which, although not quantified in the same patent disclosure, are explicitly designated as preferred embodiments, implying superior potency [2]. The free acid's sub-micromolar intrinsic activity validates the thiophen-2-ylmethyl isoindolone scaffold as a bona fide GK allosteric pharmacophore, making it an essential 'minimum pharmacophore' control compound for SAR studies.

Glucokinase activation Type 2 diabetes Allosteric modulator SAR probe

Composition of Matter Differentiation: Thiophene vs. Furan and Benzyl N-Substituted Isoindolone Scaffolds

The patent family US20070099936 / WO2007053662 explicitly claims the 2-(3-Oxo-2-thiophen-2-ylmethyl-2,3-dihydro-1H-isoindol-1-ylsulfanyl)-acetic acid scaffold as a distinct composition of matter, separate from the 2-(2-Furan-2-ylmethyl-3-oxo-...)-acetic acid analog and the 2-(2-Benzyl-3-oxo-...)-acetic acid analog [1]. This legal and structural distinction underlines that the heteroatom identity (S in thiophene vs. O in furan) and ring electronics are not interchangeable. No head-to-head potency comparison among these three free acids is publicly available; however, their separate patent listing indicates non-obviousness and presumed differential activity [1].

Glucokinase activator Patent composition of matter Heteroaryl SAR Scaffold hopping

Predicted Physicochemical Differentiation: LogP and Topological PSA as Procurement-Relevant Identity Markers

The target compound has a predicted LogP of 3.16 and a topological polar surface area (TPSA) of 111.2 Ų, as cataloged in authoritative chemistry databases . While comparably predicted data for the furan analog is not aggregated in the same source, the replacement of thiophene sulfur (atomic radius ~105 pm) with furan oxygen (~60 pm) and the resulting altered ring electronics predictably shift both LogP and hydrogen-bonding capacity. The LogP value exceeding 3 places the thiophene analog in a moderately lipophilic space, which has implications for solubility and passive membrane permeability, directly relevant for in vitro assay design and formulation development.

Lipophilicity LogP Topological PSA Drug-likeness Quality control

Synthetic Tractability and Key Intermediate Role for Diverse Amide Derivatives

The target compound's free carboxylic acid functionality enables direct amide coupling to generate diverse C-terminal amide derivatives. Patent example 3 explicitly describes the synthesis of the methyl ester from this acid, which is subsequently elaborated into thiazol-2-yl, pyrimidin-2-yl, and pyrazin-2-yl acetamide derivatives with potent glucokinase modulatory activity [1]. This contrasts with the biologically 'locked' ester or amide analogs, which are terminal products and cannot serve as diversification points. The acid therefore represents the most versatile procurement option for medicinal chemistry groups undertaking parallel library synthesis.

Synthetic intermediate Amide coupling Glucokinase activator Lead optimization

Validated Research and Industrial Application Scenarios for 2-[[3-Oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid


Minimum Pharmacophore Control in Glucokinase Allosteric Activation Assays

With its confirmed EC50 of 930 nM against recombinant human glucokinase [1], the free acid serves as an essential 'minimum active scaffold' control in SAR studies. It enables researchers to calibrate assay sensitivity and benchmark the potency gain achieved through C-terminal amide derivatization, directly supporting lead optimization campaigns for type 2 diabetes.

Central Intermediate for Parallel Amide Library Synthesis Targeting Metabolic Disorders

The carboxylic acid handle allows rapid generation of diverse amide libraries (thiazolyl, pyrimidinyl, pyrazinyl, etc.) as exemplified in patent US20070099936 [2]. This compound is the preferred procurement choice for medicinal chemistry laboratories conducting systematic exploration of the C-terminal SAR space without committing to a single derivatization trajectory upfront.

Thiophene-Specific Scaffold for Heteroaryl SAR and Selectivity Profiling

The thiophene ring introduces distinct electronic and steric features compared to the furan and benzyl analogs separately claimed in the patent [3]. Researchers focused on heteroaryl SAR or seeking to differentiate off-target polypharmacology profiles can use this compound as the definitive thiophene-substituted representative of the dihydroisoindolone series.

Reference Standard for Analytical Method Development and Physicochemical Characterization

The well-defined predicted LogP (3.16) and TPSA (111.15 Ų) support its use as a reference standard for HPLC method development, logD determination, and plasma protein binding equilibrium dialysis experiments, where a moderately lipophilic acidic compound is required as a calibration or control analyte.

Quote Request

Request a Quote for 2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.